molecular formula C19H18F3N3O4 B2761146 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 894029-72-2

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No. B2761146
M. Wt: 409.365
InChI Key: YTYDBVFAVSYSKK-UHFFFAOYSA-N
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Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, also known as PF-04859989, is a small molecule inhibitor that targets the enzyme soluble epoxide hydrolase (sEH). This enzyme is responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in the regulation of blood pressure, inflammation, and pain. By inhibiting sEH, PF-04859989 can increase the levels of EETs and thus have potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Stereochemical Determination

The compound's synthesis and its role as an active metabolite in potent PI3 kinase inhibition highlight significant advances in medicinal chemistry. Specifically, its stereoselective synthesis involves a series of chemical transformations, including hydroboration, oxidation, and reduction, culminating in the production of enantiomerically pure active metabolites. This process not only underscores the compound's utility in inhibiting PI3 kinase but also demonstrates the importance of stereochemistry in medicinal applications (Zecheng Chen et al., 2010).

Anticancer Properties

The exploration of diaryl ureas, closely related to the compound , has led to the discovery of new anticancer agents with significant antiproliferative effects against various cancer cell lines. The synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives showcase the potential of these compounds as BRAF inhibitors, highlighting a promising avenue for cancer treatment research (Jian Feng et al., 2020).

Environmental Degradation Studies

The degradation of related compounds, such as antimicrobials triclosan and triclocarban, through electro-Fenton systems, points to the broader environmental and analytical chemistry applications. These studies not only provide insights into the environmental fate of structurally similar ureas but also demonstrate methodologies for mitigating pollution and understanding the degradation pathways of persistent organic pollutants (I. Sirés et al., 2007).

Metabolism and Pharmacokinetics

Research into the metabolism of potent soluble epoxide hydrolase inhibitors, which share structural motifs with the compound , provides critical insights into the biological transformations these compounds undergo. Understanding the metabolic pathways, species differences in metabolism, and the role of specific metabolites in the efficacy and safety of these inhibitors is essential for their clinical development and therapeutic application (De-bin Wan et al., 2019).

properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O4/c1-28-15-8-4-14(5-9-15)25-11-13(10-17(25)26)24-18(27)23-12-2-6-16(7-3-12)29-19(20,21)22/h2-9,13H,10-11H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYDBVFAVSYSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

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